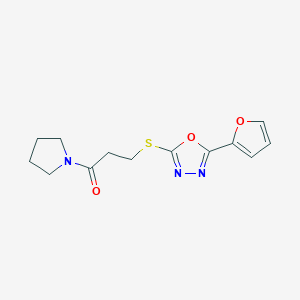
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide, also known as Furasemide, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the growth of bacteria by disrupting their cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and thioredoxin reductase. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is its potential use in the development of new drugs. Its antimicrobial and anticancer properties make it a promising compound for the treatment of various diseases. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While there are advantages and limitations to its use, there are several future directions for research on this compound that may lead to the development of new drugs and the advancement of scientific knowledge.
Méthodes De Synthèse
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide can be synthesized through a multistep process involving the reaction of 2-furoyl chloride with hydrazine hydrate to form 2-furylhydrazine. This intermediate product is then reacted with thionyl chloride to form 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. Finally, the thiol group is oxidized to form the desired product, this compound.
Applications De Recherche Scientifique
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial and anticancer properties, making it a promising compound for the development of new drugs. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Formule moléculaire |
C13H15N3O3S |
|---|---|
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H15N3O3S/c17-11(16-6-1-2-7-16)5-9-20-13-15-14-12(19-13)10-4-3-8-18-10/h3-4,8H,1-2,5-7,9H2 |
Clé InChI |
PTSHIKMEHNEPJP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
SMILES canonique |
C1CCN(C1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B285594.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B285596.png)
![N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285597.png)
![N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285599.png)
![3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B285601.png)

![N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285606.png)
![N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285607.png)
![N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285610.png)
![1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285611.png)
![N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)
![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285617.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole](/img/structure/B285618.png)
![1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285619.png)
